molecular formula C17H16BrN3OS B2387451 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 828291-81-2

5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2387451
CAS RN: 828291-81-2
M. Wt: 390.3
InChI Key: MNWKCOUCCCAIFD-UHFFFAOYSA-N
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Description

5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, also known as BPTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTT belongs to the family of triazole compounds and has been found to exhibit promising pharmacological properties. In

Mechanism Of Action

The exact mechanism of action of 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol exerts its pharmacological effects by modulating various signaling pathways in cells. 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC), which are involved in the regulation of cell growth and inflammation. 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is important for the cellular response to oxidative stress.
Biochemical and physiological effects:
5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been found to exhibit several biochemical and physiological effects. In cancer cells, 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In neurons, 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been found to protect against oxidative stress and reduce neuroinflammation. In immune cells, 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to enhance the activity of natural killer cells and stimulate the production of cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potent pharmacological activity. 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been found to exhibit significant antitumor activity and neuroprotective effects, making it a promising candidate for the development of new therapeutics. However, one of the limitations of using 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. One area of research is the development of new formulations of 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol that can improve its solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with other compounds, such as chemotherapy drugs or immunotherapies. Finally, further studies are needed to fully elucidate the mechanism of action of 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and its potential therapeutic applications in various fields.

Synthesis Methods

The synthesis of 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a multistep process that involves the reaction of 2-bromophenol with 3-chloromethylphenyl isocyanate to form an intermediate, which is then treated with ethyl thioacetate and sodium azide to give the desired product. The overall yield of the synthesis process is around 40%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In neurology, 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been shown to protect neurons from oxidative stress and reduce neuroinflammation, which are key factors in the development of these diseases.
In immunology, 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been studied for its ability to modulate the immune response. 5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been found to enhance the activity of natural killer cells and stimulate the production of cytokines, which are important mediators of the immune response.

properties

IUPAC Name

3-[3-[(2-bromophenoxy)methyl]phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS/c1-2-21-16(19-20-17(21)23)13-7-5-6-12(10-13)11-22-15-9-4-3-8-14(15)18/h3-10H,2,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWKCOUCCCAIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC(=C2)COC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-((2-Bromophenoxy)methyl)phenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

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